Analytical Differentiation: Quantified as a Stereoisomeric Impurity in L-Alanyl-L-Glutamine Formulations
In a validated LC-MS/MS impurity profiling study of parenteral L-alanyl-L-glutamine solutions, d-Ala-Gln (as part of the 'AlaGln epimers (DL + LD)' fraction) was identified and quantified as a degradation product under stressed storage conditions [1]. This data establishes its primary industrial relevance as a critical impurity marker for stability-indicating analytical methods, a role that its L,L-diastereomer cannot fulfill.
| Evidence Dimension | Concentration of diastereomeric impurity after 6 months at 40°C |
|---|---|
| Target Compound Data | 38 µg/mL (reported as AlaGln epimers (DL + LD)) |
| Comparator Or Baseline | L-alanyl-L-glutamine (main component) vs. other specified impurities |
| Quantified Difference | Constitutes a major impurity peak above the qualification threshold, alongside cyclo(AlaGln) (808 µg/mL), pyroGluAla (122 µg/mL), and AlaGlu (117 µg/mL) [1]. |
| Conditions | Parenteral nutritional infusion solution containing L-alanyl-L-glutamine, stored at 40°C for 6 months, analyzed via LC-ESI-MS/MS on a Chiralpak QN-AX column. |
Why This Matters
For analytical scientists and QA/QC managers, this quantifies the necessity of procuring authentic d-Ala-Gln as a reference standard to develop, validate, and execute compendial or ICH-compliant impurity profiling methods for commercial L-alanyl-L-glutamine products.
- [1] Themelis, T., Gotti, R., & Gatti, R. (2012). Quantitative high-performance liquid chromatography–tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing l-alanyl-l-glutamine. Journal of Chromatography A, 1259, 111-120. View Source
